
N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would contain a benzhydryl group, a tetrahydrofuran group, and a nicotinamide group. The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the benzhydryl, tetrahydrofuran, and nicotinamide groups. For example, the tetrahydrofuran group could potentially participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzhydryl and tetrahydrofuran groups could potentially make this compound relatively non-polar and lipophilic .Wissenschaftliche Forschungsanwendungen
Nicotinamide in Biochemical Research
Nicotinamide, a form of vitamin B3, plays a crucial role in cellular metabolism and energy production. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), an essential molecule in cellular redox reactions and a substrate for ADP-ribose transfer reactions, which are critical for DNA repair, gene expression, and signaling (Maiese et al., 2009). Research also delves into nicotinamide's potential in treating disorders related to immune system dysfunction, diabetes, and aging-related diseases due to its cytoprotective properties.
Nicotinamide N-Methyltransferase (NNMT) Inhibitors
The enzyme NNMT plays a role in drug metabolism and is involved in various metabolic and chronic diseases. Research on NNMT inhibitors has identified small molecule inhibitors, providing insights into structure-activity relationships (SARs) and highlighting potential therapeutic strategies for metabolic and chronic disease conditions characterized by abnormal NNMT activity (Neelakantan et al., 2017).
Nicotinamide in Neuroprotection
Studies have identified novel inhibitors of the Na+/Ca2+ exchange (NCX) that are derived from nicotinamide, demonstrating neuroprotective effects against hypoxia/reoxygenation-induced neuronal cell damage. These findings suggest therapeutic potential for neurological conditions (Iwamoto & Kita, 2006).
Antimicrobial Activity
Nicotinamide derivatives have been investigated for their antimicrobial properties, showing effectiveness against various bacterial and fungal species. This expands the potential application of nicotinamide in developing new antimicrobial agents (Patel & Shaikh, 2010).
Synthetic Methodologies and Applications
Research into the synthesis of nicotinamide and its derivatives, such as isotopically labeled nicotinamide for NMR hyperpolarization, highlights its importance in probing metabolic processes and the potential for developing novel diagnostic tools (Shchepin et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzhydryl-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-23(19-11-12-21(24-15-19)28-20-13-14-27-16-20)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,22H,13-14,16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHRSIHXGITDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

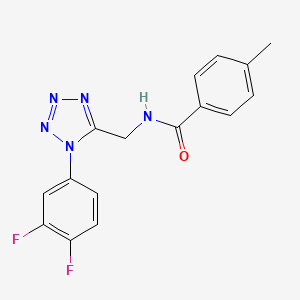
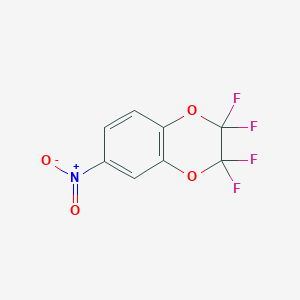

![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)
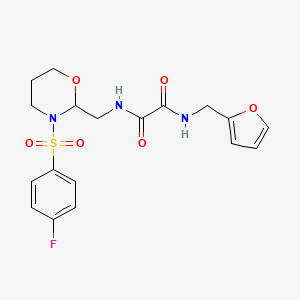
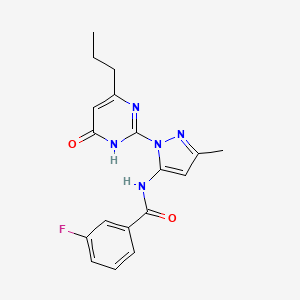
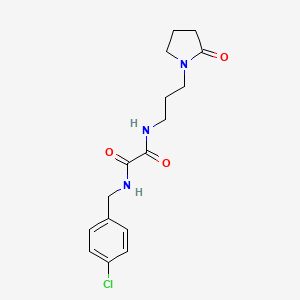

![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole](/img/structure/B2825086.png)
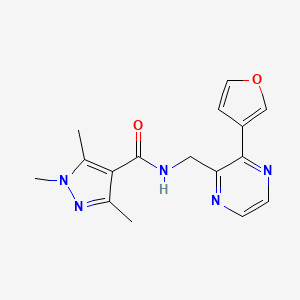
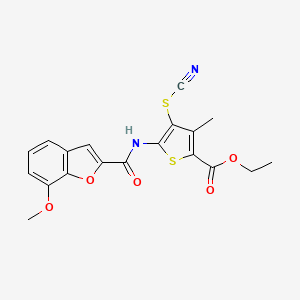

![N-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2825095.png)